molecular formula C30H50O2 B14737632 14-Methylcholest-7-en-3-yl acetate CAS No. 5259-20-1

14-Methylcholest-7-en-3-yl acetate

Cat. No.: B14737632
CAS No.: 5259-20-1
M. Wt: 442.7 g/mol
InChI Key: NSCDXTUACLUGIN-UHFFFAOYSA-N
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Description

14-Methylcholest-7-en-3-yl acetate is a chemical compound belonging to the class of sterol esters It is characterized by the presence of a methyl group at the 14th position of the cholest-7-en-3-yl structure, with an acetate group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-Methylcholest-7-en-3-yl acetate typically involves the acetylation of 14-Methylcholest-7-en-3-ol. The process can be carried out using acetic anhydride and pyridine as reagents. The reaction is usually conducted under mild conditions to avoid any unwanted side reactions. The general reaction scheme is as follows:

[ \text{14-Methylcholest-7-en-3-ol} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. High-performance liquid chromatography (HPLC) is often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

14-Methylcholest-7-en-3-yl acetate can undergo various chemical reactions, including:

    Oxidation: The acetate group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The double bond in the cholest-7-en structure can be reduced to form saturated derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 14-Methylcholest-7-en-3-one or 14-Methylcholest-7-en-3-oic acid.

    Reduction: Formation of 14-Methylcholestan-3-yl acetate.

    Substitution: Formation of 14-Methylcholest-7-en-3-yl derivatives with various functional groups.

Scientific Research Applications

14-Methylcholest-7-en-3-yl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 14-Methylcholest-7-en-3-yl acetate involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function. The molecular targets include membrane-bound enzymes and receptors involved in cholesterol metabolism .

Comparison with Similar Compounds

Similar Compounds

    Stigmast-7-en-3-yl acetate: Similar structure but with different side chains.

    Cholest-5-en-3-yl acetate: Lacks the methyl group at the 14th position.

    24-Methylcholest-5-en-3-yl acetate: Methyl group at the 24th position instead of the 14th.

Uniqueness

14-Methylcholest-7-en-3-yl acetate is unique due to the specific positioning of the methyl group at the 14th position, which can significantly influence its biological activity and interaction with cellular components. This structural uniqueness makes it a valuable compound for studying sterol function and metabolism .

Properties

CAS No.

5259-20-1

Molecular Formula

C30H50O2

Molecular Weight

442.7 g/mol

IUPAC Name

[10,13,14-trimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,6,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C30H50O2/c1-20(2)9-8-10-21(3)25-14-17-30(7)27-12-11-23-19-24(32-22(4)31)13-16-28(23,5)26(27)15-18-29(25,30)6/h12,20-21,23-26H,8-11,13-19H2,1-7H3

InChI Key

NSCDXTUACLUGIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C)C)C)C

Origin of Product

United States

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